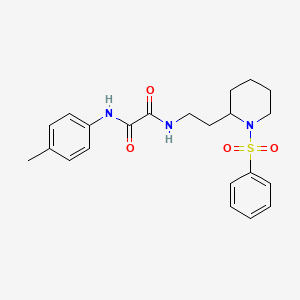

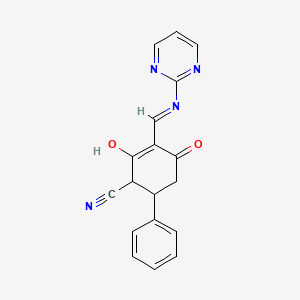

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

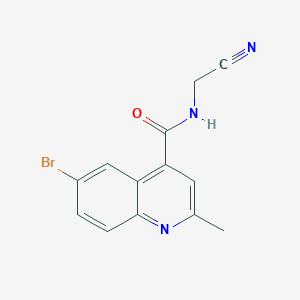

The compound appears to contain a piperidine ring, which is a common structural unit in natural products . Piperidine is an organic compound with the molecular formula (CH2)5NH, consisting of a six-membered ring with one nitrogen atom . The compound also contains a phenylsulfonyl group and a p-tolyl group.

Scientific Research Applications

Synthesis and Spectral Analysis

N-Substituted Derivatives Synthesis : A study focused on the synthesis of N-substituted derivatives of a compound structurally related to "N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide," highlighting the steps involved in synthesizing these compounds, including reactions with benzenesulfonyl chloride and ethyl isonipecotate, leading to the production of ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. The compounds were then further modified and tested for antibacterial activity, showing moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Biologically Active N-Substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives : Another study synthesized a series of derivatives and evaluated them for their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The findings suggest that these compounds exhibit promising activity, with a few showing significant effectiveness (Khalid et al., 2014).

Biological Evaluation

Anti-Proliferation Activities : Novel cyano oximino sulfonate derivatives were synthesized and evaluated for their anti-proliferation effect on mouse fibroblast L929. Some compounds demonstrated an ability to inhibit growth, suggesting potential for further exploration in anti-cancer research (El‐Faham et al., 2014).

Antibacterial Activity : Acetamide derivatives with azinane and 1,3,4-oxadiazole cores were synthesized and assessed for their antibacterial capabilities. These compounds, particularly those with a 2-methylphenyl group, showed moderate inhibitory activity against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

Hypoglycemic Agents : The design, synthesis, and characterization of substituted sulfonylureas/guanidine-based derivatives were conducted to explore their potential as hypoglycemic agents. Docking studies and in vivo tests revealed that some compounds exhibited comparable activity to glibenclamide, a standard treatment, highlighting their promise for treating diabetes (Panchal et al., 2017).

properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-17-10-12-18(13-11-17)24-22(27)21(26)23-15-14-19-7-5-6-16-25(19)30(28,29)20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-16H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFAFIUASPOXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2812088.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2812092.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2812097.png)

![6-Fluoro-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,3-benzoxazole](/img/structure/B2812106.png)

![2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate](/img/structure/B2812107.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2812109.png)